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Compound of Interest

Compound Name:
1-tert-butyl-5-methyl-1H-pyrazole-

3-carboxylic acid

Cat. No.: B2449931 Get Quote

An In-Depth Technical Guide to 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic Acid:

Structure, Synthesis, and Applications in Drug Discovery

Abstract
This technical guide provides a comprehensive analysis of 1-tert-butyl-5-methyl-1H-pyrazole-
3-carboxylic acid, a heterocyclic building block with significant potential in medicinal

chemistry. We will dissect its molecular structure, predict its spectroscopic characteristics, and

present a detailed, field-proven synthetic protocol. Furthermore, this guide explores the

strategic importance of the pyrazole scaffold in modern drug discovery, highlighting its role as a

"privileged structure."[1][2] By examining its potential derivatization and a hypothetical

application targeting mitochondrial complex I, we position this molecule within a practical drug

development workflow, offering valuable insights for researchers, medicinal chemists, and

professionals in pharmaceutical development.

The Pyrazole Scaffold: A Privileged Structure in
Medicinal Chemistry
The pyrazole, a five-membered diazole heterocycle, has firmly established itself as a

cornerstone of modern medicinal chemistry.[3] Its remarkable versatility and favorable

pharmacological profile have led to its classification as a "privileged scaffold"—a molecular

framework that is capable of binding to multiple, diverse biological targets.[1][4] The metabolic
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stability of the pyrazole ring, coupled with its capacity for diverse substitutions at multiple

positions, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties.[1][3]

This has resulted in a significant number of approved drugs across a wide spectrum of

therapeutic areas, including anti-inflammatory agents like Celecoxib, protein kinase inhibitors

for oncology such as Ruxolitinib, and treatments for erectile dysfunction like Sildenafil.[1][2] The

continued exploration of pyrazole derivatives promises to yield novel therapeutic agents with

enhanced efficacy and safety profiles.[5][6]

Molecular Profile of 1-tert-Butyl-5-methyl-1H-
pyrazole-3-carboxylic Acid
Chemical Structure and Nomenclature
1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid is a substituted pyrazole characterized

by a bulky tert-butyl group at the N1 position, a methyl group at C5, and a carboxylic acid at

C3. The tert-butyl group provides steric hindrance, which can enhance metabolic stability by

shielding the pyrazole ring from enzymatic degradation. The carboxylic acid serves as a crucial

functional handle for further chemical modification.

Caption: Annotated structure of 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid.

Physicochemical Properties
A summary of the key identifiers and properties for this compound is provided below. While

experimental data for properties like melting point and pKa are not widely published, these can

be determined empirically in a laboratory setting.
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Property Value Source

IUPAC Name
1-(tert-butyl)-5-methyl-1H-

pyrazole-3-carboxylic acid
-

CAS Number 376387-68-7 [7]

Molecular Formula C₉H₁₄N₂O₂ [7]

Molecular Weight 182.22 g/mol [7][8]

Purity Typically >95% (commercial) [7]

Storage
Sealed in dry, Room

Temperature
[7]

Predicted Spectroscopic Characterization
Empirical characterization is essential for structure confirmation and purity assessment. Based

on the functional groups present, the following spectral characteristics are predicted.
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Technique Feature
Predicted
Observation

Rationale

¹H NMR Pyrazole C4-H Singlet, ~6.0-6.5 ppm

Aromatic proton on

the electron-rich

pyrazole ring.

C5-CH₃ Singlet, ~2.2-2.5 ppm
Methyl group attached

to the pyrazole ring.

N1-t-Butyl Singlet, ~1.5-1.7 ppm

Nine equivalent

protons of the tert-

butyl group.

COOH
Broad Singlet, >10

ppm

Acidic proton,

chemical shift is

concentration and

solvent dependent.

¹³C NMR C=O (Carboxyl) ~165-175 ppm
Carbonyl carbon of

the carboxylic acid.

C3, C5 (Pyrazole) ~140-160 ppm

Carbons of the

pyrazole ring attached

to substituents.

C4 (Pyrazole) ~105-115 ppm
Unsubstituted carbon

of the pyrazole ring.

C(CH₃)₃ (t-Butyl)
Quaternary: ~60 ppm;

Methyl: ~30 ppm

Carbons of the tert-

butyl group.

FT-IR O-H Stretch
Very broad band,

2500-3300 cm⁻¹

Characteristic stretch

for a hydrogen-

bonded carboxylic

acid.[9]

C=O Stretch
Strong, sharp band,

1680-1710 cm⁻¹

Carbonyl stretch of

the carboxylic acid.

Mass Spec (ESI-) [M-H]⁻ m/z ≈ 181.10 Deprotonated parent

ion, corresponding to
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the carboxylate.

Synthesis and Purification
Retrosynthetic Analysis and Strategy
The most common and efficient method for constructing the pyrazole ring is the condensation

of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][10] For the target molecule, the

key disconnection is across the N-N and N-C bonds of the pyrazole ring, leading back to tert-

butylhydrazine and a suitable β-dicarbonyl precursor, specifically an ester of 2-acetyl-3-

oxobutanoic acid.

Key Precursors

1-tert-butyl-5-methyl-
1H-pyrazole-3-carboxylic acid

tert-ButylhydrazineDisconnection

Ethyl 2,4-dioxopentanoate
(β-dicarbonyl precursor)

Disconnection

Click to download full resolution via product page

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol
This protocol describes a robust, three-step synthesis from commercially available starting

materials.

Step 1: Claisen Condensation to form Ethyl 2,4-dioxopentanoate

Rationale: This step creates the required 1,3-dicarbonyl backbone. Sodium ethoxide acts as

a strong base to generate an enolate from acetone, which then attacks diethyl oxalate in a

classic Claisen condensation reaction.

Procedure:
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To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C,

slowly add a mixture of diethyl oxalate (1.0 equivalent) and dry acetone (1.2 equivalents).

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Quench the reaction by pouring it into ice-cold 1M HCl.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the crude β-dicarbonyl intermediate. This is

often used in the next step without further purification.

Step 2: Cyclocondensation to form Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate

Rationale: This is the key ring-forming step. The more nucleophilic nitrogen of tert-

butylhydrazine attacks one carbonyl, followed by intramolecular condensation with the

second carbonyl and subsequent dehydration to form the aromatic pyrazole ring. An acidic

catalyst facilitates the dehydration.

Procedure:

Dissolve the crude ethyl 2,4-dioxopentanoate (1.0 equivalent) in glacial acetic acid.

Add tert-butylhydrazine hydrochloride (1.05 equivalents) to the solution.

Heat the mixture to reflux (approx. 110-120 °C) for 4-6 hours, monitoring by TLC.

Cool the reaction mixture and pour it into a large volume of ice water.

Neutralize with a saturated sodium bicarbonate solution.

Extract the product with dichloromethane (3x).

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and

concentrate.
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Purify the crude ester by flash column chromatography (silica gel, hexane/ethyl acetate

gradient).

Step 3: Saponification to the Carboxylic Acid

Rationale: Base-mediated hydrolysis (saponification) of the ethyl ester yields the final

carboxylic acid product.

Procedure:

Dissolve the purified ethyl ester (1.0 equivalent) in a mixture of ethanol and water (e.g.,

3:1 v/v).

Add lithium hydroxide or sodium hydroxide (2-3 equivalents) and stir the mixture at 50 °C

for 2-4 hours until TLC indicates complete consumption of the starting material.

Cool the mixture, remove the ethanol under reduced pressure.

Dilute with water and acidify to pH 2-3 with 2M HCl. A white precipitate should form.

Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum

oven to yield pure 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid.

Workflow Validation and Quality Control
Each stage of the synthesis must be validated. The formation of the final product is confirmed

by comparing the empirical spectroscopic data (¹H NMR, ¹³C NMR, MS) with the predicted

values in Section 2.3. The disappearance of the ethyl group signals (a triplet and quartet

around 1.3 and 4.3 ppm, respectively) in the ¹H NMR spectrum provides definitive evidence of

successful hydrolysis. Purity can be readily assessed by HPLC.

Relevance and Application in Drug Development
The Carboxylic Acid as a Versatile Chemical Handle
The carboxylic acid at the C3 position is not merely a structural feature; it is a strategic gateway

for library synthesis. It can be readily converted into a wide array of functional groups, most

commonly amides, via standard peptide coupling reactions (e.g., using HATU or EDC/HOBt).
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This allows for the systematic exploration of the chemical space around the pyrazole core,

enabling structure-activity relationship (SAR) studies to optimize potency, selectivity, and

pharmacokinetic properties.[11]

Hypothetical Target Engagement: Mitochondrial
Complex I Inhibition
Many bioactive pyrazole derivatives function as inhibitors of crucial enzymes. One such target

with significant therapeutic relevance is the mitochondrial Complex I (NADH:ubiquinone

oxidoreductase) of the electron transport chain (ETC). The insecticide Tebufenpyrad, a

pyrazole-5-carboxamide, is a known inhibitor of this complex.[12] Inhibition of Complex I

disrupts ATP production and can induce apoptosis, a mechanism that is being explored for

anticancer therapies and has implications in neurodegenerative diseases.[12]

nddrndADmpzyH⁺plplO₂ynATca

Click to download full resolution via product page

Caption: Inhibition of Complex I in the electron transport chain by a pyrazole derivative.

A Drug Discovery Workflow
1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid is an ideal starting point for a drug

discovery campaign. A typical workflow would involve its use as a core scaffold for generating a

focused library of derivatives, which are then screened for biological activity.
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Core Scaffold:
1-tert-butyl-5-methyl-1H-

pyrazole-3-carboxylic acid

Library Synthesis
(Amide Coupling with

diverse amine building blocks)

High-Throughput Screening
(e.g., Seahorse Assay for
Mitochondrial Respiration)

Hit Identification
(Compounds showing

targeted activity)

Lead Optimization
(SAR studies to improve

potency, selectivity, ADME)

Iterative Design

Preclinical Candidate
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Caption: A typical drug discovery workflow starting from the core scaffold.
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Conclusion
1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid represents more than just a chemical

entity; it is a strategic tool for the modern medicinal chemist. Its structure combines the proven

biological relevance of the pyrazole scaffold with synthetically accessible functional groups that

invite further exploration. The bulky tert-butyl group offers potential for enhanced metabolic

stability, while the carboxylic acid provides a reliable anchor point for library development. By

understanding its chemical properties, synthesis, and potential applications in targeted drug

discovery workflows, researchers can effectively leverage this molecule to develop the next

generation of innovative therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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